

Thieno[3,2-b]thiophene versus dithienothiophene in conjugated polymers

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Compound of Interest

Compound Name: 2,5-
*Bis(trimethylstanny)thieno[3,2-
b]thiophene*

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An Objective Comparison of Thieno[3,2-b]thiophene and Dithienothiophene in Conjugated Polymers for Organic Electronics

Introduction

In the field of organic electronics, the design and synthesis of novel conjugated polymers with optimized properties are paramount for advancing the performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The choice of the monomeric building blocks is critical as it directly influences the electronic, optical, and morphological characteristics of the resulting polymer. Among the various heterocyclic units, thieno[3,2-b]thiophene (TT) and dithieno[3,2-b:2',3'-d]thiophene (DTT) have emerged as exceptionally promising electron-donating moieties. Their rigid, planar structures and extended π -conjugation facilitate strong intermolecular interactions and efficient charge transport. This guide provides an objective comparison of TT and DTT when incorporated into conjugated polymer backbones, supported by experimental data, to assist researchers in selecting the appropriate building block for their specific application.

Molecular Structure and its Influence on Polymer Properties

Thieno[3,2-b]thiophene (TT) consists of two fused thiophene rings, creating a rigid and coplanar structure that enhances π - π stacking and charge carrier hopping between polymer chains.^[1] Its incorporation is a well-established strategy for boosting molecular crystallinity and hole mobility.^[2] Dithieno[3,2-b:2',3'-d]thiophene (DTT), an even more extended fused system of three thiophene rings, offers a higher degree of planarity and π -conjugation.^[3] This extended conjugation can lead to a smaller bandgap and improved light absorption, which is beneficial for photovoltaic applications.^[4]

The increased number of fused rings in DTT compared to TT generally leads to enhanced intermolecular interactions and can significantly influence the polymer's electronic properties and performance in devices.^{[5][6]}

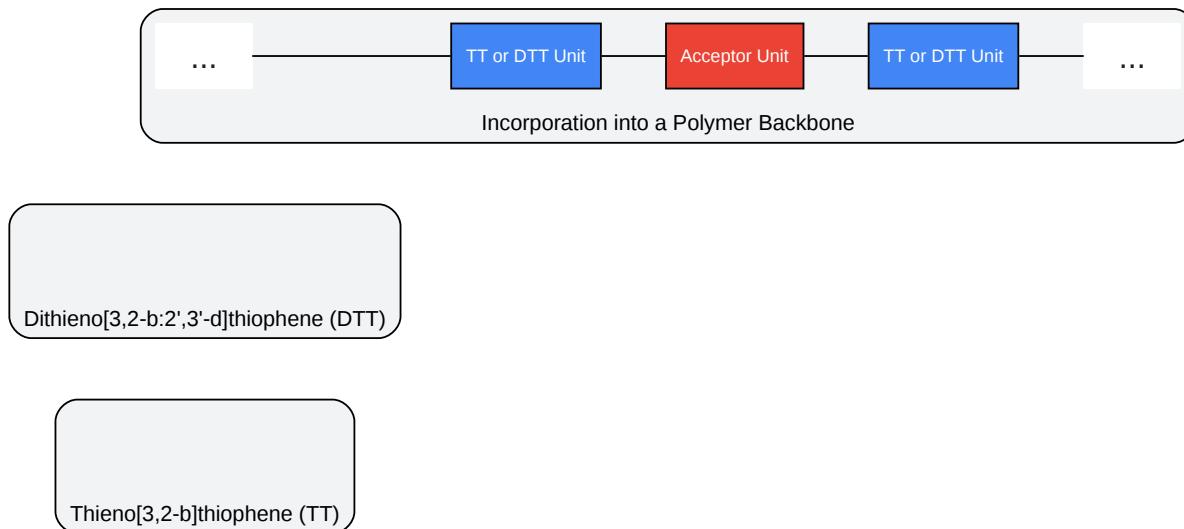


Figure 1. Comparison of Monomer Structures

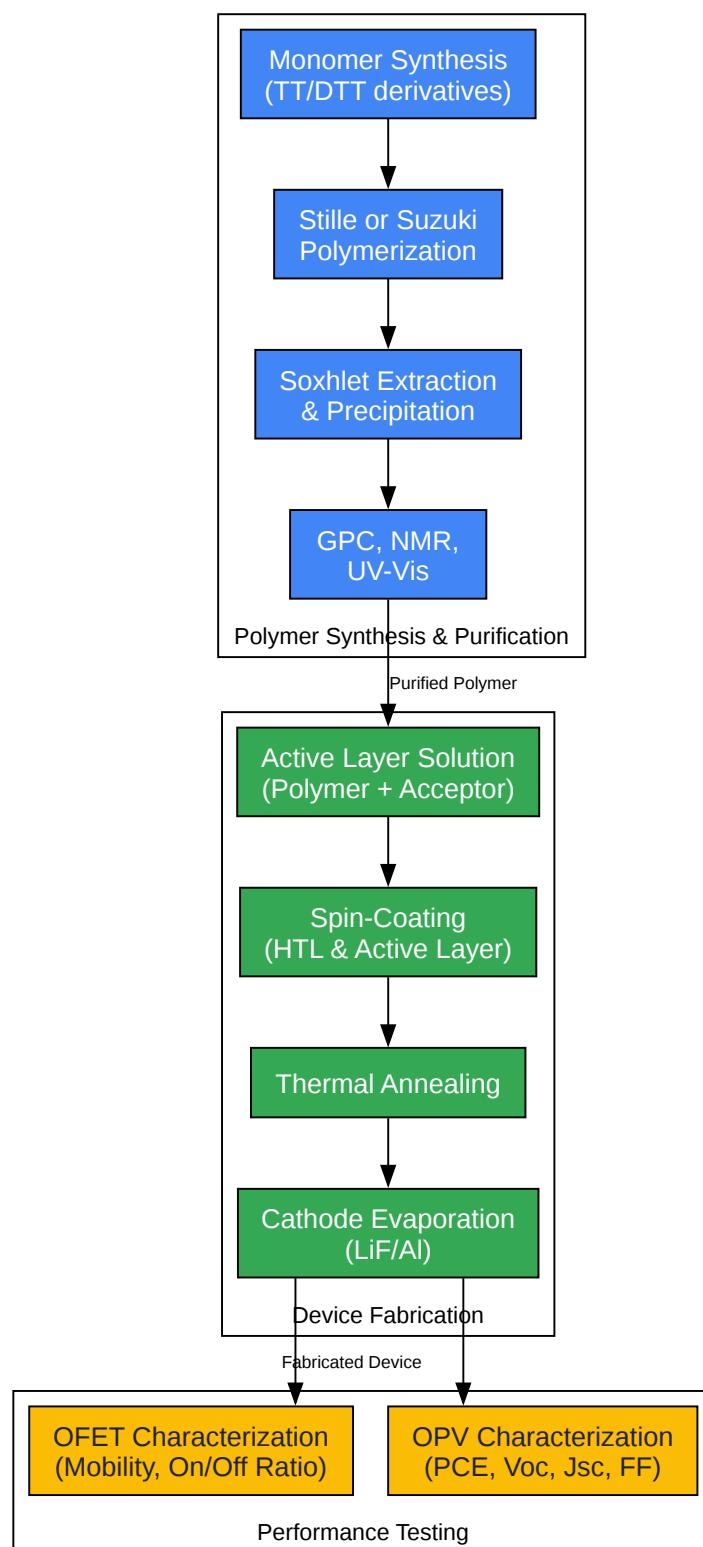


Figure 2. General Experimental Workflow

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